molecular formula C12H18N4O2 B1445090 6-hydrazinyl-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide CAS No. 1344381-64-1

6-hydrazinyl-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide

Cat. No.: B1445090
CAS No.: 1344381-64-1
M. Wt: 250.3 g/mol
InChI Key: FXYGZLQLXKKXRC-UHFFFAOYSA-N
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Description

6-hydrazinyl-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound features a nicotinamide core with a hydrazinyl group and a tetrahydro-2H-pyran-4-yl methyl substituent, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydrazinyl-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide typically involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the nicotinamide derivative with hydrazine hydrate.

    Attachment of the Tetrahydro-2H-pyran-4-yl Methyl Group: This step involves the reaction of the intermediate compound with tetrahydro-2H-pyran-4-yl methyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-hydrazinyl-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The nicotinamide core can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Azides or nitroso derivatives.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted nicotinamide derivatives depending on the reagents used.

Scientific Research Applications

6-hydrazinyl-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-hydrazinyl-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The tetrahydro-2H-pyran-4-yl methyl group may enhance the compound’s binding affinity and specificity towards its targets. The nicotinamide core can participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    6-hydrazinyl-N-methyl-nicotinamide: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.

    6-hydrazinyl-N-((tetrahydro-2H-pyran-4-yl)methyl)benzamide: Similar structure but with a benzamide core instead of nicotinamide.

Properties

IUPAC Name

6-hydrazinyl-N-(oxan-4-ylmethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c13-16-11-2-1-10(8-14-11)12(17)15-7-9-3-5-18-6-4-9/h1-2,8-9H,3-7,13H2,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYGZLQLXKKXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)C2=CN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combined 6-chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)nicotinamide (828 mg, 3.25 mmol) and hydrazine (0.510 mL, 16.25 mmol) in isopropanol (10 mL) and heated at 80° C. for 22 h. Cool to 20° C. and after 2 days a white precipitate formed and was collected by filtration, rinsed with isopropanol, and dried under vacuum to give the title compound as its HCl salt (322 mg) as a white solid. A second crop was collected from the filtrate (500 mg). The combined yield was 822 mg (88%). MS m/z 251 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.09-1.26 (m, 2H) 1.57 (dd, J=12.9, 1.8 Hz, 2H) 1.75 (dtt, J=14.9, 7.5, 7.5, 3.4, 3.4 Hz, 1H) 3.11 (t, J=6.3 Hz, 2H) 3.19-3.31 (m, 2H) 3.83 (dd, J=11.4, 2.5 Hz, 2H) 4.26 (br. s., 2H) 6.68 (d, J=8.8 Hz, 1H) 7.87 (dd, J=8.8, 2.3 Hz, 1H) 7.97 (s, 1H) 8.18 (t, J=5.7 Hz, 1H) 8.49 (d, J=1.8 Hz, 1H).
Quantity
828 mg
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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